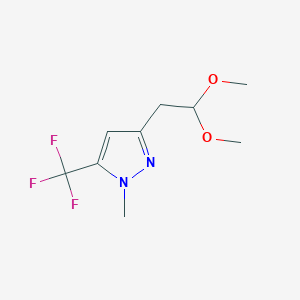

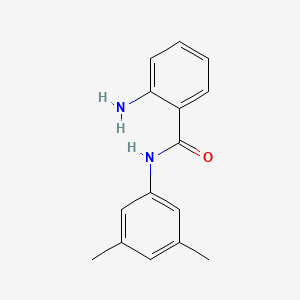

![molecular formula C13H7N3OS2 B2913468 5-噻吩并[2,3-b]喹啉-2-基-1,3,4-恶二唑-2-硫醇 CAS No. 439112-41-1](/img/structure/B2913468.png)

5-噻吩并[2,3-b]喹啉-2-基-1,3,4-恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide is a compound that has been studied for its potential use in scientific research applications. This compound is of interest due to its unique structure and potential for use in various fields of study, including biochemistry and pharmacology.

科学研究应用

Anticancer Agents

5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide: has shown potential as an anticancer agent. Its unique structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Research has indicated that derivatives of quinoline and oxadiazole exhibit significant cytotoxic activities against different cancer cell lines .

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. The presence of the oxadiazole ring is known to enhance the antimicrobial activity of compounds. Studies have shown that such compounds can be effective against a range of bacterial and fungal pathogens .

Anti-inflammatory Agents

Research has also explored the anti-inflammatory potential of 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide . The compound’s ability to inhibit specific enzymes and pathways involved in inflammation makes it a promising candidate for developing new anti-inflammatory drugs.

Antioxidant Agents

The compound has been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. The unique structure of this compound allows it to scavenge free radicals effectively .

Enzyme Inhibition

5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide: has been studied for its potential to inhibit specific enzymes. Enzyme inhibitors are valuable in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their activity .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells. The unique electronic properties of 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide make it a suitable candidate for PDT .

Material Science

In material science, this compound can be used in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Drug Design and Development

The compound’s unique structure makes it a valuable scaffold in drug design and development. Researchers can modify its structure to develop new drugs with improved efficacy and reduced side effects. Its versatility in binding to various biological targets makes it a promising candidate for developing new therapeutic agents .

These applications highlight the versatility and potential of 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide in various fields of scientific research.

Thienoquinolinone as a new building block for wide bandgap … [Identification of a series of 4-3-(quinolin-2-yl)-1,2,4-oxadiazol … Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide … 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide 5-THIENO[2,3-B]QUINOLIN-2-YL-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE … - ChemBK 5-THIENO[2,3-B]QUINOLIN-2-YL-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE | 439112-41-1

作用机制

Target of Action

Similar compounds have been found to target the pi3kα, which is an attractive target for pik3ca mutated malignant tumors .

Mode of Action

It’s likely that it interacts with its target in a manner similar to other quinoline derivatives, which are known to exhibit a wide array of biological properties .

Biochemical Pathways

Given the potential target of pi3kα, it’s likely that it affects pathways related to cell growth and survival .

Pharmacokinetics

Similar compounds have been synthesized and characterized using various techniques , which could provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

Given its potential target and the known effects of similar compounds, it’s likely that it has significant impacts on cell growth and survival .

Action Environment

Similar compounds have been studied in various environments, which could provide insights into the potential influences of environmental factors .

属性

IUPAC Name |

5-thieno[2,3-b]quinolin-2-yl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3OS2/c18-13-16-15-11(17-13)10-6-8-5-7-3-1-2-4-9(7)14-12(8)19-10/h1-6H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRRYBKRCYVNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NNC(=S)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

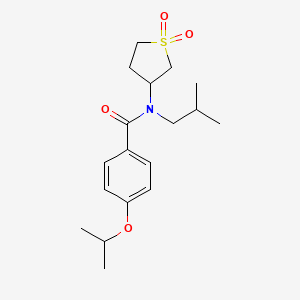

![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)

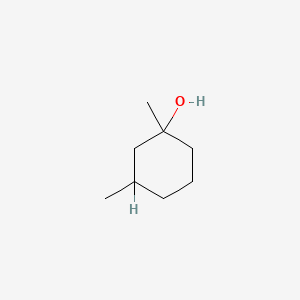

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)

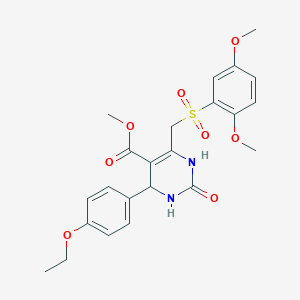

![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)

![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913402.png)

![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)

![butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2913405.png)